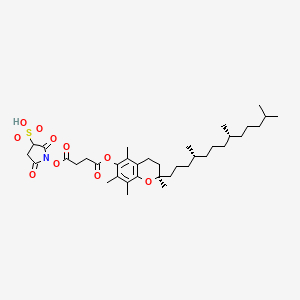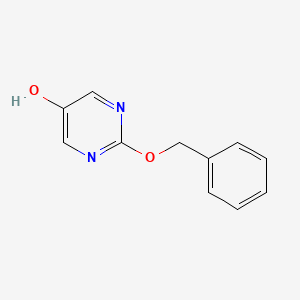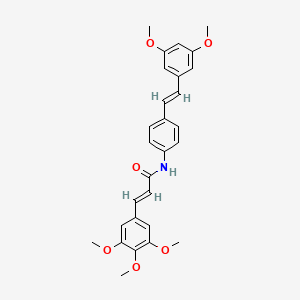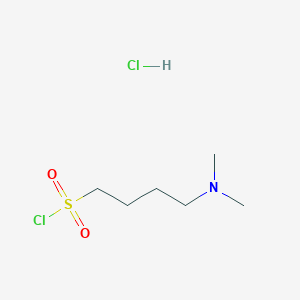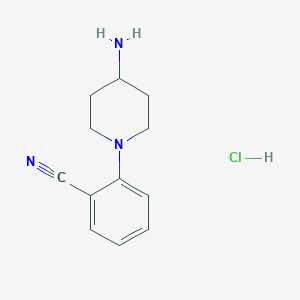
2-(2-Benzoxazolylamino)-6-methylpyrimidin-4(3H)-one
Vue d'ensemble
Description
The compound “2-(2-Benzoxazolylamino)-6-methylpyrimidin-4(3H)-one” is a derivative of benzoxazole . Benzoxazole is a bicyclic planar molecule that has been extensively used as a starting material for different mechanistic approaches in drug discovery . It exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .
Synthesis Analysis
The synthesis of benzoxazole derivatives involves two synthetic approaches. The first synthetic strategy involves a reaction between various o-aminophenols and N-cyano-N-phenyl-p-toluenesulfonamide as a nonhazardous electrophilic cyanating agent in the presence of Lewis acid . The second synthetic approach uses the Smiles rearrangement upon activation of benzoxazole-2-thiol with chloroacetyl chloride . Both developed synthetic protocols are widely applicable, afford the desired aminobenzoxazoles in good to excellent yields, and use nontoxic and inexpensive starting material .Molecular Structure Analysis
The molecular structure of benzoxazole derivatives is a bicyclic planar molecule . It is the most favorable moiety for researchers because it has been extensively used as a starting material for different mechanistic approaches in drug discovery .Applications De Recherche Scientifique
Hydrogen Bonding and Crystal Structures
Research has revealed that molecules like 2-(2-Benzoxazolylamino)-6-methylpyrimidin-4(3H)-one demonstrate unique hydrogen bonding and crystal structures. For instance, similar molecules are found to form chains and sheets through hydrogen bonding and pi-pi stacking interactions, which are critical in understanding molecular and crystallography structures (Glidewell, Low, Melguizo, & Quesada, 2003).
Chemical Synthesis and Reactivity
The compound shows high regioselectivity in its methylation, influenced by factors like hydrogen bonding and media polarity. This is crucial in synthetic chemistry for designing specific molecular structures (Erkin & Krutikov, 2006). Also, its ability to undergo transformations into different compounds, as seen in the synthesis of various derivatives, highlights its versatility in chemical synthesis (Ueda, Asai, Oiji, Nagai, Nagatsu, & Sakakibara, 1997).
Antimicrobial Activity
Some derivatives of this compound have been explored for their antimicrobial properties. Studies have shown that certain derivatives exhibit significant antibacterial and antifungal activities, suggesting potential applications in developing new antimicrobial agents (Vijaya Laxmi, Ravi, & Nath, 2019).
Application in Tuberculosis Treatment
Derivatives of 2-(2-Benzoxazolylamino)-6-methylpyrimidin-4(3H)-one have shown promising results in antituberculous effects, indicating potential for developing new treatments for tuberculosis (Erkin & Krutikov, 2007).
Tautomerism and Solvent Effects
Studies have also focused on the tautomerism of related compounds, which is a significant aspect in understanding their chemical behavior and potential applications in various fields, including pharmaceuticals (Erkin & Krutikov, 2005).
Safety And Hazards
Orientations Futures
The development of effective methods leading to 2-aminobenzoxazoles and their analogues has attracted great attention . There has been a large upsurge in the synthesis of benzoxazole via different pathways . Future research may focus on developing more efficient methods for the synthesis of benzoxazole derivatives, exploring their potential therapeutic applications, and improving their safety profile.
Propriétés
IUPAC Name |
2-(1,3-benzoxazol-2-ylamino)-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2/c1-7-6-10(17)15-11(13-7)16-12-14-8-4-2-3-5-9(8)18-12/h2-6H,1H3,(H2,13,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BADDFHACWSMNTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NC2=NC3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Benzoxazolylamino)-6-methylpyrimidin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



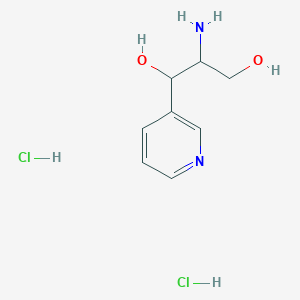
![2-amino-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one dihydrochloride](/img/structure/B1384053.png)
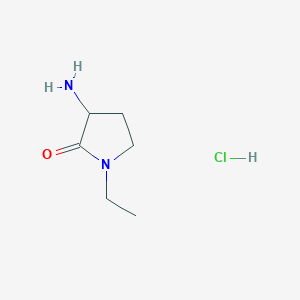

![1,2-Bis[(3,6-dibromo-9H-carbazol-9-yl)methyl]benzene](/img/structure/B1384057.png)
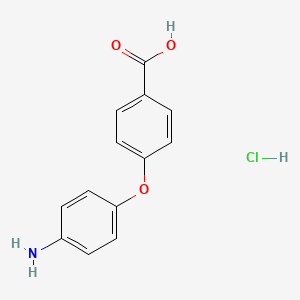
![[3-(Benzyloxy)propyl]hydrazine dihydrochloride](/img/structure/B1384063.png)

![2-Amino-6-[(2-hydroxyethyl)amino]pyrimidin-4(1h)-one](/img/structure/B1384065.png)
